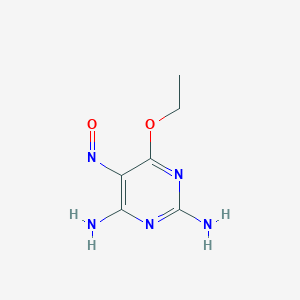

6-Ethoxy-5-nitrosopyrimidine-2,4-diamine

Description

Properties

CAS No. |

6965-97-5 |

|---|---|

Molecular Formula |

C6H9N5O2 |

Molecular Weight |

183.17 g/mol |

IUPAC Name |

6-ethoxy-5-nitrosopyrimidine-2,4-diamine |

InChI |

InChI=1S/C6H9N5O2/c1-2-13-5-3(11-12)4(7)9-6(8)10-5/h2H2,1H3,(H4,7,8,9,10) |

InChI Key |

VUTARFHXVDMWDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC(=C1N=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine

This is an in-depth technical guide on 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine , a critical intermediate in the synthesis of purines, pteridines, and antifolate drugs.

Chemical Properties, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary

This compound (also known as 2,4-diamino-6-ethoxy-5-nitrosopyrimidine) is a highly functionalized pyrimidine derivative serving as a pivotal "gateway" intermediate in the synthesis of fused heterocyclic systems. Its primary utility lies in the Traube purine synthesis and the construction of pteridine scaffolds, which are foundational to the development of antifolates (e.g., methotrexate analogs) and kinase inhibitors.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its reactivity profile, specifically focusing on the reduction of the 5-nitroso group to the corresponding 5-amine—the obligate step for subsequent cyclization.

Chemical Identity & Structural Analysis[1][2][3]

The compound is characterized by a pyrimidine ring substituted with two amino groups at positions 2 and 4, an ethoxy group at position 6, and a nitroso group at position 5.

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2,4-Diamino-6-ethoxy-5-nitrosopyrimidine; 4-Amino-6-ethoxy-5-nitrosopyrimidin-2-amine |

| Molecular Formula | C₆H₉N₅O₂ |

| Molecular Weight | 183.17 g/mol |

| CAS Number | Note: Often referenced via the 6-hydroxy analogue (CAS 2387-48-6) or the parent 2,4-diamino-6-chloropyrimidine (CAS 156-83-2).[1] |

Tautomerism and Electronic Structure

A critical feature of 5-nitrosopyrimidines is their nitroso-oxime tautomerism . While often depicted as a nitroso compound (A), the molecule exists in equilibrium with the imino-oxime form (B), particularly in solution. This equilibrium is solvent-dependent and influences reactivity during nucleophilic attacks.

-

Nitroso Form (A): Characterized by the N=O bond; typically responsible for the compound's deep color (often pink, violet, or green).

-

Oxime Form (B): Stabilized by intramolecular hydrogen bonding between the oxime oxygen and the adjacent amino group.

Figure 1: Tautomeric equilibrium between the nitroso and oxime forms.

Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Description |

| Physical State | Crystalline solid.[1] |

| Color | Distinctive pink to violet or green (characteristic of 5-nitroso pyrimidines). |

| Melting Point | High melting point (>250°C), often with decomposition. |

| Solubility | Water: Poorly soluble cold; moderately soluble in hot water. Organic Solvents: Soluble in DMSO, DMF; sparingly soluble in ethanol. Acid/Base: Soluble in dilute mineral acids (protonation of amino groups) and alkalis (formation of oximate salts). |

| Stability | Stable under ambient conditions.[1] Sensitive to strong reducing agents and prolonged exposure to light. |

Synthesis & Production

The synthesis of this compound is a classic example of nucleophilic aromatic substitution followed by electrophilic nitrosation.

Validated Synthesis Protocol

Step 1: Ethoxylation The starting material, 2,4-diamino-6-chloropyrimidine , is reacted with sodium ethoxide to introduce the ethoxy group.

-

Reagents: Sodium metal, Absolute Ethanol.

-

Conditions: Reflux, 4–6 hours.

-

Mechanism:[2][3][4][5] SNAr displacement of the chloride by the ethoxide ion.

Step 2: Nitrosation The resulting 2,4-diamino-6-ethoxypyrimidine is treated with nitrous acid (generated in situ).

-

Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH) or dilute HCl.

-

Conditions: 0–5°C (Ice bath), stir for 1–2 hours.

-

Observation: Formation of a colored precipitate (pink/violet) indicates the successful introduction of the nitroso group.

Figure 2: Two-step synthetic pathway from the chloro-precursor.

Reactivity & Synthetic Utility[4]

The 5-nitroso group is the "reactive handle" of this molecule. Its primary utility in drug development is its reduction to a vicinal diamine (positions 4 and 5), which is then cyclized.

Reduction to 2,4,5-Triamino-6-ethoxypyrimidine

This is the most critical reaction. The nitroso group is reduced to an amine to form an electron-rich tetra-substituted pyrimidine.

-

Method A (Catalytic Hydrogenation): H₂, Pd/C in Ethanol. Cleanest method.

-

Method B (Chemical Reduction): Sodium dithionite (Na₂S₂O₄) or Ammonium sulfide. Used when hydrogenation is not feasible.

-

Product: 2,4,5-Triamino-6-ethoxypyrimidine (unstable, air-sensitive; usually used immediately).

Cyclization to Purines and Pteridines

Once reduced to the triamine, the compound reacts with electrophiles to close the second ring.

-

Purine Synthesis (Traube): Reaction with formic acid or orthoesters yields 6-ethoxypurine derivatives.

-

Pteridine Synthesis: Reaction with

-dicarbonyl compounds (e.g., glyoxal, benzil) yields 4-amino-7-ethoxypteridines . This pathway is essential for creating antifolate drugs like methotrexate.

Experimental Protocols

Protocol A: Synthesis of this compound[9]

-

Preparation of Ethoxide: Dissolve Sodium metal (1.2 eq) in absolute Ethanol (10 mL/g) under N₂ to form NaOEt.

-

Substitution: Add 2,4-diamino-6-chloropyrimidine (1.0 eq) to the ethoxide solution. Reflux for 4 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Cool to room temperature. Filter off NaCl. Evaporate the solvent to yield crude 2,4-diamino-6-ethoxypyrimidine.

-

Nitrosation: Dissolve the crude intermediate in dilute Acetic Acid (10% aq). Cool to 0–5°C in an ice bath.

-

Addition: Dropwise add a solution of NaNO₂ (1.1 eq) in water. Maintain temperature <5°C.

-

Precipitation: The solution will turn pink/red, and a colored solid will precipitate. Stir for 1 hour.

-

Isolation: Filter the solid, wash with cold water, then cold ethanol/ether. Dry under vacuum.

Protocol B: Reduction to 2,4,5-Triamino-6-ethoxypyrimidine[7]

-

Setup: Suspend this compound (1.0 g) in Ethanol (50 mL).

-

Catalyst: Add 10% Pd/C (100 mg).

-

Hydrogenation: Hydrogenate at 30–50 psi H₂ pressure for 2–4 hours at room temperature. The color will fade from pink/violet to colorless or pale yellow.

-

Usage: Filter the catalyst under an inert atmosphere (N₂/Ar). Caution: The filtrate contains the air-sensitive triamine. Use immediately for the next cyclization step.

Safety & Handling

-

Hazards: Nitroso compounds are suspected mutagens. Handle with extreme care. 2,4-diamino-6-chloropyrimidine is harmful if swallowed and causes skin/eye irritation.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

-

Storage: Store the nitroso compound in a cool, dry place, protected from light. The reduced triamine is air-sensitive and should be stored under argon or generated in situ.

References

-

Synthesis of 5-nitrosopyrimidines

- Title: Synthesis and Biological Evaluation of N(2)-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors.

- Source:ChemMedChem, 2016.

-

URL:[Link]

- Purine/Pteridine Synthesis (Traube Method)

-

General Pyrimidine Chemistry

- Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- Source:Molecules (MDPI), 2019.

-

URL:[Link]

Sources

- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]

- 3. aksci.com [aksci.com]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

The Violet Gateway: A Technical Guide to 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine

Executive Summary

6-Ethoxy-5-nitrosopyrimidine-2,4-diamine (CAS: 6965-97-5) is a critical heterocyclic intermediate, distinguished by its vibrant violet/purple appearance and its pivotal role in the Traube purine synthesis . While historically utilized as a precursor for guanine analogs, it has gained modern significance in the development of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., the NU6027 series) and Nucleotide Pyrophosphatase/Phosphodiesterase (NPP1) inhibitors.

This guide provides a rigorous technical analysis of its synthesis, chemical reactivity, and application in contemporary drug discovery.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 6-ethoxy-5-nitroso-pyrimidine-2,4-diamine |

| CAS Number | 6965-97-5 |

| Molecular Formula | |

| Molecular Weight | 183.17 g/mol |

| Appearance | Deep purple/violet solid |

| Solubility | Poor in water; soluble in DMSO, hot ethanol, and dilute acids |

| Key Functional Groups | 5-Nitroso ( |

Historical Context: From Traube to Kinase Inhibitors

The history of this compound is bipartite, bridging classical organic synthesis and modern medicinal chemistry.

The Classical Era (1900s–1960s)

The compound traces its lineage to the Traube Purine Synthesis (Wilhelm Traube, 1900). The strategy involves the nitrosation of a 4-amino-6-oxopyrimidine (or its derivatives) at the electron-rich C5 position, followed by reduction to a 4,5-diamino species and subsequent cyclization.

-

Significance: It served as a proof-of-concept for introducing alkoxy substituents at the C6 position of purines, allowing researchers to probe the steric and electronic effects of the O-alkyl group on purine solubility and reactivity.

The Kinase Era (1990s–Present)

In the search for ATP-competitive inhibitors, the "purine scaffold" became a privileged structure.

-

The NU6027 Connection: Researchers at Newcastle University identified NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine) as a potent CDK2 inhibitor.

-

Role of the Ethoxy Analog: The 6-ethoxy variant (our topic) serves as a critical Structure-Activity Relationship (SAR) tool. By comparing the ethoxy analog (small lipophilic group) with NU6027 (bulky lipophilic group), scientists validated that bulky substituents at C6 are necessary to fill the hydrophobic pocket of the CDK2 ATP-binding site.

Synthesis Protocol

The synthesis is a robust, two-step process starting from commercially available 2,4-diamino-6-chloropyrimidine.

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of the ethoxy group.

-

Reagents: Sodium ethoxide (

), Ethanol ( -

Precursor: 2,4-diamino-6-chloropyrimidine.

-

Mechanism: The ethoxide ion attacks the electron-deficient C6 position, displacing the chloride ion.

-

Protocol:

-

Dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate fresh NaOEt.

-

Add 2,4-diamino-6-chloropyrimidine (1.0 eq).

-

Reflux for 4–6 hours.

-

Concentrate and neutralize to precipitate 2,4-diamino-6-ethoxypyrimidine .

-

Step 2: Electrophilic Nitrosation

Objective: Installation of the 5-nitroso group.

-

Reagents: Sodium nitrite (

), Acetic acid ( -

Mechanism: Formation of the nitrosonium ion (

) in situ, which attacks the highly electron-rich C5 position of the pyrimidine ring. -

Protocol:

-

Suspend 2,4-diamino-6-ethoxypyrimidine in water/acetic acid (1:1 v/v).

-

Cool to 0–5°C (Critical: Exothermic reaction control).

-

Add aqueous

(1.1 eq) dropwise over 30 minutes. -

Observation: The solution turns from pale yellow to a deep violet/purple precipitate immediately.

-

Stir at room temperature for 2 hours.

-

Filter the violet solid, wash with cold water and ethanol.

-

Yield: Typically >90%.

-

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis of this compound via SNAr and Nitrosation.

Reactivity & Downstream Applications

The 5-nitroso group is rarely the endpoint; it is a "chemical handle" for creating fused heterocycles.

A. Reduction to Triamines

The nitroso group is easily reduced to an amine, yielding 2,4,5-triamino-6-ethoxypyrimidine .

-

Method A (Catalytic):

, Pd/C in MeOH. -

Method B (Chemical): Sodium dithionite (

) or Ammonium sulfide. -

Instability: The resulting triamine is oxidation-sensitive (turns dark upon air exposure) and is usually cyclized immediately.

B. Cyclization to Purines (Traube Synthesis)

Reaction of the triamine with one-carbon donors yields 6-ethoxypurines.

-

Reagents: Formic acid (yields C8-H), Triethylorthoformate, or Urea (yields C8-OH).

-

Product: 2-amino-6-ethoxypurine.

-

Relevance: These derivatives are investigated as NPP1 inhibitors and prodrugs for guanine analogs.

Visualization: Reactivity Network

Figure 2: Divergent synthesis pathways: The 5-nitroso compound acts as the gateway to Purines and Pteridines.

Biological Relevance & Drug Discovery

CDK2 Inhibition (The NU6027 Analog)[1][2][3][6]

-

Mechanism: The 2,4-diaminopyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase (Leu83 in CDK2).

-

SAR Insight: The 5-nitroso group participates in an intramolecular hydrogen bond with the 4-amino group, locking the molecule in a planar, pseudo-purine conformation.[1] This planarity is essential for fitting into the narrow ATP-binding cleft.

-

Data Point: While NU6027 (

against CDK2) has a bulky cyclohexyl group, the 6-ethoxy analog is significantly less potent . This negative result was crucial in proving that the "roof" of the ATP pocket requires hydrophobic bulk for high-affinity binding.

NPP1 Inhibition

-

Target: Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).

-

Relevance: Inhibitors are sought for treating calcification disorders.

-

Role: The 6-ethoxy-5-nitrosopyrimidine is an intermediate for 2-amino-6-ethoxypurine, which showed micromolar inhibition (

) in screenings by KU Leuven researchers.

References

- Griffin, R. J., et al. (2006). Selective CDK Inhibitors. Newcastle University. Describes the development of NU6027 and the role of the 5-nitroso group in maintaining planarity.

-

Hocková, D., et al. (2004). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Bioorganic & Medicinal Chemistry. Link

-

Lee, H., et al. (2017). Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). KU Leuven / Lirias. Link

- Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft.

- Anscombe, E., et al. (2015). Identification and characterization of an irreversible inhibitor of CDK2. Chemistry & Biology. (Contextualizes the 5-nitroso reactivity in kinase pockets).

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine

Abstract

This comprehensive application note provides a detailed, two-part protocol for the synthesis of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine, a valuable heterocyclic compound. The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a nitroso group at the C5 position offers a versatile chemical handle for further functionalization and can impart unique biological activities. Analogues of this compound class have shown potential as inhibitors of cyclin-dependent kinase 2 (CDK2), highlighting their relevance in oncology research.[3] This guide is designed to provide researchers with a robust and reproducible methodology, grounded in established chemical principles, complete with mechanistic insights, safety protocols, and troubleshooting advice.

Synthesis Overview

The synthesis of the target compound is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 6-ethoxypyrimidine-2,4-diamine. This is accomplished via a nucleophilic aromatic substitution on a chlorinated pyrimidine precursor. The second stage is the critical nitrosation step, where an electrophilic nitrosonium ion is introduced at the electron-rich C5 position of the pyrimidine ring.

Overall Reaction Scheme:

-

Stage 1: 2,4-Diamino-6-hydroxypyrimidine → 2,4-Diamino-6-chloropyrimidine → 6-Ethoxypyrimidine-2,4-diamine (Intermediate 3 )

-

Stage 2: 6-Ethoxypyrimidine-2,4-diamine (3 ) → this compound (Target Compound 4 )

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Intermediate (3) - 6-Ethoxypyrimidine-2,4-diamine

The prerequisite for the final nitrosation is the synthesis of the ethoxy-substituted pyrimidine. This is achieved in two steps starting from the commercially available 2,4-diamino-6-hydroxypyrimidine.

Step 1a: Synthesis of 2,4-Diamino-6-chloropyrimidine (2)

The hydroxyl group at the C6 position is converted to a chlorine atom, a better leaving group, using phosphorus oxychloride (POCl₃). This transformation is a standard method for the chlorination of hydroxypyrimidines.[4][5]

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap (for HCl and excess POCl₃ fumes), add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

-

In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 9 mL).

-

Stir the suspension and heat to reflux (approx. 105-110 °C) for 17 hours. The reaction mixture will become a clear, brown solution.[4][6]

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

-

Once the ice has melted, heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining phosphorus species.[4]

-

Cool the solution in an ice bath and adjust the pH to ~8 using a concentrated sodium hydroxide (NaOH) solution.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a solid.

Step 1b: Synthesis of 6-Ethoxypyrimidine-2,4-diamine (3)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring facilitates the displacement of the chloride at C6 by the ethoxide nucleophile.

Protocol:

-

Prepare sodium ethoxide by carefully dissolving sodium metal (0.20 g, 8.7 mmol) in absolute ethanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon). Caution: Hydrogen gas is evolved.

-

Once all the sodium has reacted, add the 2,4-diamino-6-chloropyrimidine (1.0 g, 6.9 mmol) obtained from the previous step.

-

Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC (e.g., using a 10:1 Dichloromethane:Methanol solvent system).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Resuspend the residue in water (30 mL) and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., water or ethanol/water) to obtain pure 6-ethoxypyrimidine-2,4-diamine.[7]

Part 2: Synthesis of Target Compound (4) - this compound

This final step is an electrophilic aromatic substitution. The pyrimidine ring, activated by the two amino groups and the ethoxy group, is susceptible to attack by the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite under acidic conditions.[8]

Protocol:

-

Dissolve 6-ethoxypyrimidine-2,4-diamine (1.0 g, 6.5 mmol) in a mixture of water (20 mL) and glacial acetic acid (5 mL) in a round-bottom flask. Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 0.50 g, 7.2 mmol) in cold water (5 mL).

-

Add the sodium nitrite solution dropwise to the stirred pyrimidine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Upon addition, a colored precipitate (typically red, purple, or dark green) should form.

-

Continue stirring the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water (2 x 10 mL) and then with a small amount of cold ethanol to facilitate drying.

-

Dry the product under vacuum to yield this compound.

Reaction Mechanism: C5-Nitrosation

The nitrosation of the activated pyrimidine ring proceeds via a classic electrophilic aromatic substitution mechanism.

-

Formation of the Electrophile: In the acidic medium, nitrous acid (HONO) is formed from sodium nitrite. Protonation of nitrous acid followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The electron-rich C5 position of the pyrimidine ring, activated by the ortho/para-directing amino and ethoxy groups, attacks the nitrosonium ion. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (e.g., water) removes the proton from the C5 position, restoring the aromaticity of the pyrimidine ring and yielding the final 5-nitroso product.

Caption: Key stages in the electrophilic nitrosation of the pyrimidine ring.

Materials and Characterization

Reagents and Equipment

| Item | Specification |

| 2,4-Diamino-6-hydroxypyrimidine | 98% Purity |

| Phosphorus oxychloride (POCl₃) | ≥99% Purity |

| Sodium metal (Na) | ACS grade |

| Ethanol | Anhydrous, 200 proof |

| Sodium Nitrite (NaNO₂) | ACS grade, ≥97% |

| Glacial Acetic Acid | ACS grade, ≥99.7% |

| Ethyl Acetate, Dichloromethane | ACS grade |

| Sodium Hydroxide, Sodium Sulfate | ACS grade |

| Standard laboratory glassware | Round-bottom flasks, condensers, etc. |

| Magnetic stirrer with heating | |

| Ice bath | |

| Vacuum filtration apparatus | |

| Rotary evaporator |

Expected Product Characterization Data

| Analysis | Expected Result for this compound |

| Appearance | Colored solid (e.g., red, purple, or green) |

| Melting Point | Dependent on purity, requires experimental determination |

| ¹H NMR | Signals corresponding to ethoxy protons (triplet & quartet), two distinct NH₂ signals, no signal for H at C5 |

| ¹³C NMR | Signals for ethoxy carbons, and distinct pyrimidine ring carbons (C2, C4, C5, C6) |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z corresponding to C₆H₉N₅O₂ (Calculated: 184.08) |

| IR (KBr, cm⁻¹) | Peaks for N-H stretch (~3300-3450), C=C/C=N stretch (~1550-1650), N=O stretch (~1500-1530) |

Safety Precautions and Waste Management

| Reagent | Hazards | Safe Handling Procedures |

| Phosphorus Oxychloride | Highly corrosive, toxic by inhalation, reacts violently with water. | Handle only in a certified chemical fume hood. Wear acid-resistant gloves, splash goggles, face shield, and a lab coat. Have a neutralizer (e.g., sodium bicarbonate) ready for spills. |

| Sodium Metal | Flammable solid, reacts violently with water to produce flammable H₂ gas. | Handle under an inert atmosphere or mineral oil. Use non-metallic forceps. Never allow contact with water. Quench small residual pieces with isopropanol followed by ethanol. |

| Sodium Nitrite | Oxidizer, toxic if swallowed. | Avoid contact with skin and eyes. Do not mix with strong acids in a concentrated form, as toxic nitrogen oxide gases can be released. |

| Nitrosation Reaction | The reaction may produce carcinogenic N-nitroso compounds as byproducts.[9][10] | All steps must be performed in a well-ventilated fume hood. Avoid inhalation of any vapors or dust. Use of inhibitors like ascorbic acid can reduce byproduct formation in some cases.[11] |

Waste Disposal: All organic waste should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate. Aqueous waste from the nitrosation step should be treated with a quenching agent like sulfamic acid to destroy excess nitrite before neutralization and disposal according to institutional guidelines.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Step 1a: Low yield of chloro-pyrimidine | Incomplete reaction; insufficient reflux time or temperature. Hydrolysis of product during workup. | Ensure vigorous reflux for the specified time. Perform the ice quench and neutralization steps efficiently and without delay. |

| Step 1b: Low yield of ethoxy-pyrimidine | Inactive sodium ethoxide (due to moisture). Incomplete reaction. | Use anhydrous ethanol and fresh sodium metal. Ensure the reaction goes to completion by monitoring with TLC. |

| Step 2: No precipitate forms during nitrosation | Starting material is not dissolved. pH is not sufficiently acidic. | Ensure the pyrimidine is fully dissolved before cooling. Check the pH of the solution; add more acetic acid if necessary. |

| Final product is tarry or impure | Reaction temperature during nitrosation was too high. Side reactions occurred. | Maintain strict temperature control (0-5 °C) during nitrite addition. Purify the final product by recrystallization or chromatography. |

References

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]

-

2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Available at: [Link]

- Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.

-

Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap. Available at: [Link]

- Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.

-

Nitration reaction safety. YouTube. Available at: [Link]

-

Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass Laboratories Inc. Available at: [Link]

-

Strategies to Mitigate N-nitrosamine Formation in Pharmaceuticals. SEN Pharma. Available at: [Link]

-

Heat-Induced Nitrosamine Formation. Zamann Pharma Support GmbH. Available at: [Link]

-

Nitrosation Resource Document. Cosmetic Ingredient Review. Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC. Available at: [Link]

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.

-

Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quickcompany. Available at: [Link]

-

Inhibition of nitrosamine formation by ascorbic acid. PubMed. Available at: [Link]

-

An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. PMC. Available at: [Link]

-

2,4-DIAMINO-6-ETHOXYPYRIMIDINE. Chongqing Chemdad Co. Available at: [Link]

-

Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. PubMed. Available at: [Link]

-

Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. PubMed. Available at: [Link]

-

Susceptibilities of drugs to nitrosation under simulated gastric conditions. PubMed. Available at: [Link]

-

Susceptibilities of drugs to nitrosation under standardized chemical conditions. PubMed. Available at: [Link]

-

Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. ResearchGate. Available at: [Link]

- 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents. Google Patents.

Sources

- 1. Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2005013996A2 - 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents - Google Patents [patents.google.com]

- 3. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-DIAMINO-6-ETHOXYPYRIMIDINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. senpharma.vn [senpharma.vn]

- 11. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Ethoxy-5-nitrosopyrimidine-2,4-diamine in vitro assay protocols

Application Note: In Vitro Characterization of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine

Abstract & Introduction

This compound (CAS: 220036-08-8) is a polysubstituted pyrimidine scaffold exhibiting significant potential in medicinal chemistry.[1] Structurally analogous to NU6027 (a potent CDK2 inhibitor), this compound functions as both a bioactive small molecule and a critical intermediate in the synthesis of purine-based antagonists (e.g., xanthines and imidazopyridines).

Its primary biological relevance lies in two distinct mechanisms:[1]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Acting as an ATP-competitive inhibitor, targeting the ATP-binding pocket of CDK2/Cyclin complexes, relevant in antiproliferative oncology research.[1]

-

Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibition: Serving as a structural template for inhibitors of NPP1, an enzyme regulating tissue mineralization and purinergic signaling.

This guide provides validated protocols for solubilization, enzymatic inhibition assays (CDK2 and NPP1), and cell-based cytotoxicity profiling.

Part 1: Compound Handling & Preparation

Safety Warning: Nitroso compounds can be reactive and potentially mutagenic.[1] Handle with double nitrile gloves in a fume hood.[1] Protect from light to prevent photolytic degradation.[1]

Solubility Profile

-

Molecular Weight: ~197.19 g/mol [1]

-

Primary Solvent: Dimethyl Sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM or 20 mM stock solution in anhydrous DMSO.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Preparation Protocol:

-

Weigh 1.97 mg of powder.[1]

-

Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock.[1]

-

Vortex for 1 minute until fully dissolved (solution may appear yellow/orange).

-

Sonicate for 5 minutes if particulate matter remains.

Part 2: Mechanism of Action (MOA)

The compound mimics the adenine ring of ATP. In CDK2, the 2,4-diamino and 5-nitroso motifs form hydrogen bonds with the hinge region residues (e.g., Leu83), effectively blocking ATP access and preventing phosphorylation of downstream substrates like Rb (Retinoblastoma protein).

Figure 1: Mechanism of Action. The compound competitively inhibits CDK2, preventing Rb phosphorylation and inducing cell cycle arrest.

Part 3: Experimental Protocols

Protocol A: CDK2/Cyclin E Kinase Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant CDK2/Cyclin E. Method: ADP-Glo™ Kinase Assay (Luminescence).[1]

Materials:

-

Recombinant Human CDK2/Cyclin E1 (e.g., Promega or SignalChem).

-

Substrate: Histone H1 peptide or Rb-peptide.[1]

-

ADP-Glo™ Reagent Kit.[1]

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

Workflow:

-

Serial Dilution: Prepare 3-fold serial dilutions of the compound in DMSO (Range: 100 μM to 0.1 nM). Dilute 1:20 into Assay Buffer to prepare 5X working solutions (Final DMSO < 1%).

-

Enzyme Mix: Dilute CDK2/Cyclin E to 0.5 ng/μL in Assay Buffer.

-

Reaction Assembly (384-well plate):

-

2 μL Compound (5X)

-

4 μL Enzyme Mix (2 ng/well final)

-

Incubate 10 mins at RT to allow binding.

-

4 μL Substrate/ATP Mix (20 μM ATP, 0.2 μg/μL Histone H1).

-

-

Kinase Reaction: Incubate at RT for 45 minutes.

-

Termination: Add 10 μL ADP-Glo™ Reagent. Incubate 40 mins (depletes unconsumed ATP).

-

Detection: Add 20 μL Kinase Detection Reagent. Incubate 30 mins (converts ADP to light).

-

Read: Measure Luminescence (RLU) on a plate reader.

Data Analysis:

Calculate % Inhibition:

Protocol B: NPP1 Colorimetric Inhibition Assay

Objective: Assess inhibition of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1), relevant for calcification and purinergic signaling research.[2] Reference: Lirias Database, Compound 31b (See References).

Materials:

-

Recombinant Human NPP1 (soluble extracellular domain).

-

Substrate: p-Nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP) .[1]

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 2 mM CaCl2, 0.2 mM ZnCl2.

Workflow:

-

Preparation: Dilute compound in Assay Buffer (keep DMSO constant at 2%).

-

Incubation:

-

Mix 90 μL of NPP1 enzyme solution (adjusted to give linear rate) with 10 μL of Compound.

-

Pre-incubate for 10 minutes at 37°C.

-

-

Initiation: Add 100 μL of 5 mM p-Nph-5'-TMP substrate.[1]

-

Measurement: Monitor absorbance at 405 nm (release of p-nitrophenolate) kinetically for 30 minutes at 37°C.

-

Control: Use PSB-12379 or EDTA (metal chelator) as positive controls.[1]

Interpretation:

-

A decrease in the slope (OD/min) compared to DMSO control indicates inhibition.

-

This compound is typically a weak inhibitor (Ki ~ μM range) compared to its purine derivatives but serves as a critical baseline control.

Protocol C: Cell Viability Screening (MTT Assay)

Objective: Evaluate general cytotoxicity in tumor cell lines (e.g., HeLa, MCF-7).

Workflow:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Adhere overnight.

-

Treatment: Add compound (0.1 – 100 μM) for 72 hours.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours.

-

Solubilization: Aspirate media, add 150 μL DMSO to dissolve formazan crystals.

-

Quantification: Read Absorbance at 570 nm.

Part 4: Data Visualization & Workflow

Figure 2: General Assay Workflow.[1] Step-by-step process from stock preparation to IC50 generation.

Part 5: Expected Results & Troubleshooting

| Parameter | Expected Outcome | Troubleshooting Tip |

| Solubility | Soluble in DMSO; precipitates in aqueous >100 μM.[1] | Keep final DMSO <1%.[1] Do not store aqueous dilutions.[1] |

| CDK2 IC50 | 0.5 – 5.0 μM (Estimated based on NU6027). | If inactive (>50 μM), verify compound integrity (nitroso group stability). |

| NPP1 Activity | Weak inhibition (Ki > 10 μM). | Use as a negative control or scaffold comparison for purine inhibitors.[1] |

| Color | Solution may be yellow/orange.[1] | High concentrations may interfere with Abs 405nm readings; use blanks. |

References

-

Griffin, R. J., et al. (2016). Synthesis and Biological Evaluation of N(2)-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. ChemMedChem.

-

NPP1 Inhibition Studies. (2012). Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).[1] Lirias (KU Leuven).

-

Chemical Properties & Synthesis. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: aminolysis of alkoxy groups. RSC Advances.

Sources

Application Notes and Protocols for the Cellular Characterization of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of critical cellular kinases and enzymes.[1][2] Compounds sharing this core structure have been successfully developed as inhibitors of cyclin-dependent kinases (CDKs), dihydrofolate reductase, and renin, highlighting the versatility of this chemical motif in targeting key drivers of cellular proliferation and survival.[1][3][4] This application note provides a comprehensive guide for the initial cellular characterization of a novel derivative, 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine, a compound of interest for its potential as a modulator of cell cycle progression.

Given its structural similarity to known CDK inhibitors, we hypothesize that this compound may exert its effects by targeting the cell cycle machinery.[1] The following protocols are designed to rigorously test this hypothesis, providing a clear path from initial cytotoxicity screening to more detailed mechanistic studies. The workflow emphasizes a multi-faceted approach, ensuring that the resulting data is robust, reproducible, and provides a holistic view of the compound's cellular activity.

I. Foundational Assays: Assessing General Cytotoxicity and Proliferation

A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. The MTT assay is a classic colorimetric method for this purpose, relying on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product. This provides a robust initial assessment of the compound's dose-dependent effects.

Protocol 1: MTT Cell Proliferation Assay

Principle: This assay measures the activity of NAD(P)H-dependent oxidoreductase enzymes in viable cells. These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan, the quantity of which is directly proportional to the number of living cells.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

| Parameter | Recommendation |

| Seeding Density | 5,000-10,000 cells/well |

| Compound Incubation | 48-72 hours |

| MTT Incubation | 3-4 hours |

| Wavelength | 570 nm |

II. Mechanistic Deep Dive: Cell Cycle Analysis

To investigate the hypothesis that this compound acts as a CDK inhibitor, it is crucial to analyze its impact on cell cycle progression. CDK inhibitors typically induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells, one can distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Materials:

-

Human cancer cell line

-

Complete growth medium

-

This compound

-

PBS (Phosphate Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

III. Direct Measurement of DNA Synthesis: The Click-iT EdU Assay

To complement the cell cycle analysis, a direct measurement of DNA synthesis provides more definitive evidence of an effect on cell proliferation. The Click-iT EdU assay is a modern, non-radioactive alternative to the traditional BrdU assay.[5]

Protocol 3: Proliferation Analysis using Click-iT EdU

Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA.[6] The alkyne group on EdU allows for a highly specific "click" reaction with a fluorescently labeled azide, enabling the detection of cells that have undergone DNA replication.[5]

Materials:

-

Click-iT™ EdU Cell Proliferation Kit (e.g., from Thermo Fisher Scientific)

-

Human cancer cell line

-

Complete growth medium

-

This compound

-

Microscope or flow cytometer

Procedure:

-

EdU Labeling: Treat cells with this compound for the desired time. Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

-

Fixation and Permeabilization: Wash cells with PBS, then fix with a formaldehyde-based fixative for 15 minutes.[6] Permeabilize the cells with a detergent-based solution (e.g., 0.2% Triton X-100) for 20 minutes.[6]

-

Click-iT Reaction: Prepare the Click-iT reaction cocktail containing the fluorescent azide according to the manufacturer's protocol. Incubate the cells with the reaction cocktail for 30 minutes in the dark.

-

Washing and Imaging/Analysis: Wash the cells with PBS. If using microscopy, counterstain the nuclei with Hoechst 33342. Acquire images or analyze by flow cytometry.

-

Data Analysis: Quantify the percentage of EdU-positive cells, which represents the population of cells actively synthesizing DNA.

IV. Visualizing the Scientific Rationale and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the hypothesized mechanism of action and the experimental workflow for characterizing this compound.

Caption: Hypothesized mechanism of action targeting CDK2.

Caption: Recommended workflow for cellular characterization.

V. Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, cell cycle progression, and DNA synthesis, researchers can build a strong, data-driven case for its mechanism of action. Positive results from these assays—specifically, a dose-dependent decrease in viability, arrest at a specific cell cycle checkpoint, and a reduction in EdU incorporation—would strongly support the hypothesis that this compound functions as a cell cycle inhibitor, potentially through the direct inhibition of CDKs.

Further experiments could then include Western blotting to examine the phosphorylation status of CDK substrates like retinoblastoma protein (Rb), direct kinase assays using recombinant CDK enzymes, and broader kinase profiling to assess selectivity. Together, this comprehensive approach will provide the critical data needed to advance promising compounds like this compound through the drug discovery pipeline.

References

-

Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. PubMed. [Link]

-

Pharmacology of the potassium channel openers. PubMed. [Link]

-

Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

-

Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. ResearchGate. [Link]

-

Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. PubMed. [Link]

-

Synthesis and potassium KV7 channel opening activity of thioether analogues of the analgesic flupirtine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. MDPI. [Link]

-

Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. [Link]

- US6048728A - Cell culture medium for enhanced cell growth, culture longevity, and product expression.

-

2, 4-Diamino-6- hydroxy pyrimidine inhibits NSAIDs induced nitrosyl-complex EPR signals and ulcer in rat jejunum. ResearchGate. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

-

Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. [Link]

-

2, 4-diamino-6- hydroxy pyrimidine inhibits NSAIDs induced nitrosyl-complex EPR signals and ulcer in rat jejunum. PubMed. [Link]

-

KCNT1 Channel Blockers: A Medicinal Chemistry Perspective. MDPI. [Link]

Sources

- 1. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

Application Note: Analytical Strategies for 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine

Executive Summary & Context

6-Ethoxy-5-nitrosopyrimidine-2,4-diamine (hereafter referred to as ENPD ) is a critical synthetic intermediate, most notably utilized in the manufacturing of Cicletanine hydrochloride (an antihypertensive furopyridine derivative) and various antifolate candidates.

From a regulatory and safety perspective, ENPD presents a dual analytical challenge:

-

Process Control: As a key intermediate, its purity must be assayed to ensure yield and quality of the subsequent cyclization steps.

-

Impurity Management: Containing a nitroso (-N=O) moiety, ENPD falls under the scrutiny of mutagenic impurity assessment (ICH M7). While structurally a C-nitroso compound (distinct from the highly potent N-nitrosamines like NDMA), it possesses reactivity that requires strict control in the final API, often requiring quantification at trace (ppm) levels.

This guide provides two distinct validated workflows: Method A (HPLC-UV) for raw material assay and process monitoring, and Method B (LC-MS/MS) for trace-level impurity quantification.

Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7]

Understanding the molecule is the prerequisite for method design.

| Property | Characteristic | Analytical Implication |

| Structure | Pyrimidine ring with 2,4-diamino groups and 5-nitroso group.[1][2] | Polarity: Highly polar due to amino groups. Requires aqueous-stable columns (e.g., HSS T3 or Polar C18). |

| Basicity | Amphoteric/Basic (Amino groups). | Tailing Risk: Silanol interactions are likely. Mobile phase requires buffering (pH > 6 or ion-pairing). |

| Chromophore | Conjugated Nitroso-Pyrimidine system.[1] | UV Detection: Strong absorbance at 254 nm (aromatic) and distinct band ~330-350 nm (nitroso n-π* transition). |

| Stability | Light Sensitive (Nitroso group). | Protocol Criticality: Amber glassware is mandatory for all sample preparations. |

| Solubility | Sparingly soluble in water; soluble in DMSO, Methanol, and dilute acid. | Diluent: Use 10% DMSO in Methanol or Mobile Phase for sample prep. |

Method A: HPLC-UV for Assay & Purity (Process Control)

Use this method for raw material qualification or reaction monitoring (Limit of Quantitation ~0.05%).

Chromatographic Conditions[2][3][5][7][10][11][12]

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Why: End-capped C18 prevents peak tailing caused by the diamine functionality.

-

-

Mobile Phase A: 20 mM Ammonium Phosphate Buffer (pH 6.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[3]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temp: 30°C.

-

Detection: 254 nm (primary), 340 nm (confirmatory for nitroso specificity).

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 40 | 60 | Wash |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End |

Standard Preparation Protocol

-

Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of ENPD Reference Standard into a 25 mL amber volumetric flask. Dissolve in 5 mL DMSO (to ensure complete solubility), then dilute to volume with Methanol.

-

Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase A .

-

Note: Diluting with Mobile Phase A prevents "solvent shock" and peak distortion during injection.

-

Method B: LC-MS/MS for Trace Impurity Analysis

Use this method when ENPD is a potential impurity in Cicletanine or other APIs (Limit of Quantitation < 1 ppm).

Mass Spectrometry Rationale

ENPD (MW = 183.17) ionizes readily in Positive Electrospray Ionization (ESI+) mode due to the exocyclic amino groups. The fragmentation pattern is dominated by the cleavage of the labile nitroso group and the ethoxy side chain.

LC-MS/MS Conditions[3][13]

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

-

Why: The HSS T3 technology is superior for retaining polar amines and separating them from the bulk API matrix.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.3 mL/min.

MS Source Parameters (ESI+)[14]

-

Spray Voltage: 3500 V

-

Sheath Gas: 40 arb

-

Aux Gas: 10 arb

-

Capillary Temp: 320°C

MRM Transitions (Multiple Reaction Monitoring)

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Mechanism |

| 184.1 [M+H]+ | 154.1 | 15 | Quantifier | Loss of NO radical (-30 Da) |

| 184.1 [M+H]+ | 138.1 | 22 | Qualifier 1 | Loss of Ethanol (-46 Da) |

| 184.1 [M+H]+ | 126.1 | 28 | Qualifier 2 | Ring fragmentation |

Decision & Workflow Diagrams

Analytical Decision Tree

This diagram guides the user on which method to select based on the stage of drug development.

Caption: Decision matrix for selecting between HPLC-UV (Assay) and LC-MS/MS (Trace Impurity) workflows.

Sample Preparation Workflow (Trace Analysis)

The extraction of polar ENPD from a hydrophobic API matrix requires a specific "Crash & Shoot" or SPE approach.

Caption: "Crash and Dilute" sample preparation to extract polar ENPD impurity from API matrix.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Integrity , the following system suitability criteria must be met before every run.

System Suitability Criteria (Method A & B)

-

Tailing Factor (T): Must be < 1.5 .

-

Troubleshooting: If T > 1.5, the column is likely showing secondary silanol interactions. Increase buffer concentration or add 0.1% Triethylamine (TEA) to the mobile phase (Method A only).

-

-

Resolution (Rs): > 2.0 between ENPD and the nearest matrix peak (e.g., Cicletanine).

-

Sensitivity (S/N): Signal-to-Noise ratio > 10 for the LOQ standard.

Common Pitfalls

-

Ghost Peaks: Nitroso compounds can degrade into the corresponding amine or oxime if left in transparent glass under fluorescent light. Always use amber glassware.

-

Carryover: The amino groups can stick to stainless steel capillaries. Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid .

References

-

ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12236375 (Related: 2,4-Diamino-6-hydroxypyrimidine intermediates). PubChem. [Link]

-

European Medicines Agency. Nitrosamine impurities in human medicinal products. (Guidance on control of nitroso-compounds). [Link]

Sources

- 1. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 3. hplc.eu [hplc.eu]

- 4. rjptonline.org [rjptonline.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine

Topic: Synthesis & Optimization of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine Audience: Medicinal Chemists, Process Development Scientists Document Type: Technical Guide (Level 3: Expert Support)

Introduction: The Chemistry of 5-Nitrosopyrimidines

This compound is a critical intermediate, often utilized in the synthesis of purine analogs, antifolates, and cyclin-dependent kinase (CDK) inhibitors (e.g., NU6027 analogs). The synthesis hinges on the electrophilic aromatic substitution of the activated pyrimidine ring.

This guide addresses the two critical phases of its production:

-

Nucleophilic Displacement: Installing the ethoxy group.

-

C5-Nitrosation: The delicate introduction of the nitroso group without hydrolyzing the ether linkage.

Module 1: Optimized Experimental Protocols

Workflow Visualization

The following diagram outlines the critical reaction pathway and decision points for the synthesis.

Caption: Figure 1. Sequential synthesis workflow focusing on the conversion of the chloro-precursor to the nitroso-target, highlighting critical control points for impurity management.

Protocol 1: Preparation of Precursor (2,4-Diamino-6-ethoxypyrimidine)

Before nitrosation, the ethoxy group must be installed. Direct nitrosation of a chloro-derivative is not feasible.

-

Reagents: 2,4-Diamino-6-chloropyrimidine, Sodium metal (or NaOEt), Absolute Ethanol.

-

Key Condition: Anhydrous conditions are vital to prevent hydrolysis to the 6-hydroxy derivative (a common impurity).

-

Procedure:

-

Dissolve Sodium metal (1.2 eq) in absolute ethanol to generate fresh Sodium Ethoxide.

-

Add 2,4-Diamino-6-chloropyrimidine (1.0 eq).

-

Reflux for 4–6 hours. Monitor by TLC (CHCl3:MeOH 9:1).

-

Critical Workup: Neutralize with ethanolic HCl or acetic acid before aqueous workup to prevent base-catalyzed hydrolysis.

-

Protocol 2: The Nitrosation (The Critical Step)

This step is sensitive to temperature and pH.[1] The amino groups activate the C5 position, allowing attack by the nitrosonium ion (

-

Reagents: 2,4-Diamino-6-ethoxypyrimidine, Sodium Nitrite (

), Glacial Acetic Acid ( -

Standard Operating Procedure (SOP):

| Parameter | Optimized Value | Technical Rationale |

| Solvent | 10% Aqueous Acetic Acid | Provides the acidic medium to generate |

| Stoichiometry | 1.1 – 1.2 eq | Slight excess ensures complete conversion; large excess causes diazonium side reactions. |

| Temperature | 0°C – 10°C | CRITICAL: Higher temperatures (>20°C) promote ether hydrolysis (loss of ethoxy group) and decomposition. |

| Addition Rate | Dropwise (30 mins) | Controls the exotherm. The reaction is rapid; local heating must be avoided. |

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Product Purity & Color

Q: My product is a dull brown instead of the expected violet/pink. What happened?

A: The "dull brown" color usually indicates decomposition or contamination with the 6-hydroxy analog (2,4-diamino-6-hydroxypyrimidine-5-nitroso).

-

Cause 1 (Hydrolysis): If you used strong mineral acids (HCl,

) or allowed the temperature to rise above 20°C, the ethoxy ether bond likely hydrolyzed. -

Cause 2 (Oxidation): Nitroso compounds can oxidize to nitro compounds (

) if left in acidic solution too long with excess nitrite. -

Solution: Use Acetic Acid instead of HCl. Ensure the reaction is quenched with ice water immediately after completion (usually <1 hour).

Issue 2: Low Yield

Q: The reaction mixture turned color, but no precipitate formed. Where is my product?

A: this compound is moderately amphoteric.

-

Mechanism: In highly acidic media (pH < 2), the amine groups are protonated, increasing water solubility.

-

Fix: After the reaction time, carefully adjust the pH to 5.0 – 6.0 using dilute NaOH or Ammonia. This is the isoelectric region where the zwitterionic character leads to minimum solubility and maximum precipitation.

-

Note: Do not make it basic (pH > 8), or you risk forming the sodium salt, which is soluble.

Issue 3: Incomplete Reaction

Q: TLC shows starting material remaining despite adding excess Nitrite.

A: This is often a solubility issue. The ethoxy-precursor is less soluble in water than the hydroxy-analogs.

-

Fix: Ensure the starting material is finely powdered or dissolved in a minimum amount of DMSO/Acetic acid mixture before adding the aqueous nitrite solution. The reaction is heterogeneous; vigorous stirring is non-negotiable.

Module 3: Advanced FAQs

Q: Can I use Isoamyl Nitrite instead of Sodium Nitrite?

A: Yes, and often with better results for lipophilic pyrimidines.

-

Protocol: Suspend the precursor in Ethanol or DMF. Add Isoamyl Nitrite (1.2 eq) and a catalytic amount of acid (HCl in dioxane).

-

Benefit: This proceeds under non-aqueous conditions, completely eliminating the risk of ether hydrolysis (ethoxy

hydroxy conversion). This is the recommended route if you struggle with the aqueous acetic acid method.

Q: Is the product explosive?

A: Nitroso compounds are energetic. While 5-nitrosopyrimidines are generally more stable than small aliphatic nitroso compounds, they should be treated as potentially explosive upon drying.

-

Safety: Do not dry to 0% solvent content in an oven. Dry under vacuum at <40°C. Store as a damp cake if possible, or in small aliquots.

Q: How do I remove inorganic salts ( , ) from the final solid?

A: The product is poorly soluble in cold water.

-

Wash Protocol: Resuspend the filter cake in ice-cold water (3x volume), stir for 10 minutes, and re-filter. Repeat until the filtrate conductivity is low. Finally, wash with a small amount of cold ethanol to facilitate drying.

Troubleshooting Logic Tree

Caption: Figure 2. Diagnostic logic for identifying root causes of failure in nitrosation reactions.

References

-

Synthesis of CDK2 Inhibitors (NU6027 Analogs)

- Title: Synthesis and Biological Evaluation of N2-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines...

- Relevance: Describes the specific nitrosation conditions for 6-alkoxy-2,4-diaminopyrimidines using acetic acid and sodium nitrite.

- Source: PubMed / ChemMedChem

-

URL:[Link]

-

General Nitros

-

Safety & Stability of Nitroso Compounds

-

Precursor Synthesis (2,4-diamino-6-chloropyrimidine)

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 5. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]

- 6. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 7. mdpi.com [mdpi.com]

- 8. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 9. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Ethoxy-5-nitrosopyrimidine-2,4-diamine stability issues in solution

Stability, Solubility, and Handling Guide[1]

Introduction

This guide addresses the stability profile of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine (CAS: 32454-35-6). This compound is a critical intermediate in the synthesis of purine analogs and antifolates, and a close structural analog to the CDK2 inhibitor NU6027 .

Researchers frequently encounter inconsistent biological data or HPLC artifacts with this molecule. These issues are rarely due to synthesis errors but rather to the compound's inherent instability in solution , specifically regarding the labile 5-nitroso group and the 6-ethoxy substituent. This guide provides mechanistic insights and validated protocols to ensure experimental reproducibility.

Module 1: The Solvent Paradox (DMSO Instability)

User Complaint: "My stock solution in DMSO turned from green/blue to yellow-brown overnight, and activity was lost."

Root Cause Analysis

While Dimethyl Sulfoxide (DMSO) is the standard solvent for biological screening due to high solubility, it is chemically incompatible with electron-deficient nitroso-pyrimidines over long periods.

-

Redox Reaction: DMSO can act as an oxidant.[1] The 5-nitroso group (

) is in a delicate redox state. In DMSO, it can disproportionate or oxidize to the 5-nitro derivative (yellow) or reduce to the 5-amino derivative (colorless/brownish) depending on trace impurities and light. -

Thermolysis: Nitroso compounds are thermally labile. The energy provided by sonication to dissolve the solid can initiate degradation.

Troubleshooting Protocol: The "Cold-Snap" Dissolution

Do not store this compound in DMSO for

-

Weighing: Weigh the solid into an amber glass vial (protect from light).

-

Deoxygenation: Purge the dry solid with Argon or Nitrogen for 30 seconds.

-

Solvent Prep: Use anhydrous DMSO (stored over molecular sieves). Sparge the DMSO with Argon before use.

-

Dissolution: Add DMSO to the solid. Do not sonicate. Vortex briefly (5-10 seconds) until dissolved.

-

Storage: If immediate use is impossible, flash freeze in liquid nitrogen and store at -80°C .

-

Note: At -20°C, degradation in DMSO is slowed but still measurable over weeks.

-

Module 2: Photochemical Degradation

User Complaint: "I see multiple peaks in my HPLC chromatogram after the sample sat in the autosampler."

Root Cause Analysis

The 5-nitroso chromophore (

-

Homolytic Cleavage: Breaking the C-N bond, leading to denitrosation.

-

Photo-oxidation: Rapid conversion to the 5-nitro analog in the presence of dissolved oxygen.

Visual Indicator Guide

| Color | Chemical State | Action |

| Deep Green/Blue/Violet | Intact Nitroso Compound | Proceed with experiment. |

| Yellow/Orange | Oxidized (Nitro derivative) | Discard. Compound has degraded.[2] |

| Brown/Black | Reduced (Amine) / Polymerized | Discard. Extensive decomposition.[2] |

Corrective Action: Autosampler Protocol

-

Vials: Use strictly amber glass or wrap clear vials in aluminum foil.

-

Temperature: Set autosampler temperature to 4°C .

-

Speed: Analyze samples within 4 hours of dissolution.

Module 3: Hydrolytic Instability (pH Sensitivity)

User Complaint: "The mass spec shows a peak -28 Da from the parent mass."

Root Cause Analysis

The 6-ethoxy group is an electron-donating group susceptible to nucleophilic aromatic substitution (hydrolysis), particularly in acidic media.

-

Mechanism: Acid-catalyzed hydrolysis cleaves the ethoxy ether linkage, releasing ethanol and generating 2,4-diamino-6-hydroxypyrimidine-5-nitroso (which tautomerizes to the ketone form).

-

Mass Shift: Loss of Ethyl (

, ~29 Da) + gain of H (~1 Da)

Buffer Compatibility Chart

| Buffer System | pH Range | Stability Rating | Notes |

| PBS / HEPES | 7.0 - 7.5 | High | Recommended for biological assays. |

| Tris-HCl | 7.5 - 8.0 | Moderate | Primary amines in Tris can react with nitroso groups over long durations (Schiff base formation). |

| Acetate / Formate | < 5.0 | Low | Avoid. Accelerates ethoxy hydrolysis. |

| Carbonate | > 9.0 | Low | Promotes ring opening or polymerization. |

Module 4: Visualization of Degradation Pathways

The following diagram illustrates the three primary degradation vectors: Oxidation, Reduction, and Hydrolysis.[2]

Figure 1: Primary degradation pathways. The nitroso group is the primary center of reactivity, followed by the ethoxy ether linkage.

Module 5: Validated Analytical Method (HPLC)

To confirm the purity of your material before critical assays, use this stability-indicating method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5).[2] Do not use TFA.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection:

-

254 nm: General detection.

-

340 nm: Specific for the Nitroso chromophore.

-

600 nm: (Optional) To track the specific "blue/green" nitroso band if concentration allows.

-

Pass Criteria: Single peak at 254nm. If a secondary peak appears at a lower retention time (more polar), it is likely the hydrolysis product (6-hydroxy derivative).[2]

References

-

Griffin, R. J., et al. (2016).[2] Synthesis and Biological Evaluation of N(2)-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. ChemMedChem.

- Context: Establishes the synthesis and stability profile of the structural analog NU6027, highlighting the lability of the 5-nitroso group.

-

House, C. H., & Miller, S. L. (1996).[2][3] Hydrolysis of dihydrouridine and related compounds.[3] Biochemistry.[3]

- Context: Provides kinetic data on pyrimidine ring hydrolysis and the stability of exocyclic substituents in varying pH.

-

Arpa, E. M., et al. (2020).[2][4] On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore.[5] Journal of Physical Chemistry Letters.[5]

- )

-

Lee, J., et al. (2004).[2] Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.[6] Water Research.

- Context: Details the oxidative degradation pathways of DMSO, which can generate reactive radical species that

Sources

- 1. Degradation of DMSO by ozone-based advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bu.edu.eg [bu.edu.eg]

- 5. On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting low bioactivity of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine

Topic: Troubleshooting Low Bioactivity & Experimental Inconsistency

Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Small Molecule Biochemistry

Introduction: The "Hidden" Variables

Welcome to the technical support hub. If you are observing low or inconsistent bioactivity with 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine (often a structural analog to CDK inhibitors like NU6027 or DNA repair modulators), the issue rarely lies with the molecule's intrinsic potency. Instead, this specific scaffold presents three physicochemical traps that silence its activity in vitro:

-

Micro-precipitation: The ethoxy group increases lipophilicity, causing "invisible" crashing out in aqueous media.

-

Redox Instability: The 5-nitroso (-NO) group is chemically labile and light-sensitive, readily reducing to an amine (inactive) or releasing nitric oxide (NO).

-

Assay Interference: Nitroso compounds are chromophores that can skew colorimetric readouts (MTT/MTS).

This guide provides the protocols to isolate and resolve these variables.

Troubleshooting Module A: Solubility & Formulation

Symptom: High variability between technical replicates; "flat" dose-response curves at high concentrations.

Root Cause: The 6-ethoxy substituent reduces water solubility compared to the parent 6-hydroxy compounds. While the stock dissolves in DMSO, rapid dilution into aqueous media (RPMI/DMEM) often triggers micro-precipitation —formation of crystals too small to see with the naked eye but large enough to prevent cellular uptake.

Diagnostic Protocol: The "Cloud Point" Test

Do not assume solubility based on visual clarity alone.

-

Prepare a 10 mM stock in 100% DMSO.

-

Dilute to 100 µM in your specific culture media (with serum).

-

Incubate at 37°C for 1 hour.

-

Centrifuge at 15,000 x g for 10 minutes.

-

Measure the absorbance of the supernatant (UV peak approx. 330–350 nm) compared to a fresh solvent standard.

-

Result: If supernatant absorbance is <90% of the standard, your compound has precipitated.

-

Optimization Workflow

Figure 1: Decision tree for optimizing the solubility of hydrophobic pyrimidine derivatives in cell culture media.

Recommended Formulation:

| Component | Standard Protocol | Optimized Protocol (High Solubility) |

|---|---|---|

| Primary Solvent | 100% DMSO | 100% DMSO |

| Intermediate Dilution | Direct into Media | 1:10 dilution in PEG-400, then into Media |

| Media Additive | None | 0.5% Hydroxypropyl-β-cyclodextrin (HPβCD) |

| Max Concentration | Typically 10–50 µM | Up to 200 µM |

Troubleshooting Module B: Chemical Stability (The Nitroso Factor)

Symptom: Compound loses potency over 24–48 hours; media changes color (green/blue tint) unrelated to pH.

Root Cause: The 5-nitroso group is the "Achilles' heel." It is susceptible to photochemical degradation and metabolic reduction .

-

Photolysis: UV/Visible light can cleave the N=O bond.

-

Metabolism: Intracellular reductases can convert the 5-nitroso group to a 5-amino group. 5-amino-6-ethoxy-pyrimidine-2,4-diamine is often biologically inert for the intended target (e.g., CDK inhibition), leading to false negatives [1, 3].

Mechanism of Inactivation

Figure 2: The 5-nitroso group is labile. Reduction to the amine removes the electron-withdrawing capacity required for hydrogen bonding in the active site.

Stability Solutions

-

Amber Storage: All stocks and media containing the compound must be protected from light. Wrap tubes in foil.

-

Fresh Preparation: Do not store diluted media at 4°C. Prepare immediately before use.

-

Pulse Dosing: If the biological effect requires >24h incubation, replace the media with fresh compound every 12 hours to maintain active concentrations.

Troubleshooting Module C: Assay Interference

Symptom: MTT/MTS assays show "viability" even when cells look dead under the microscope.

Root Cause: Nitroso compounds are redox-active. They can directly reduce tetrazolium salts (MTT/MTS) to formazan in the absence of live cells, causing false high viability readings [4]. Additionally, 5-nitrosopyrimidines are often colored (yellow/green), which absorbs at the same wavelengths as common colorimetric readouts.

Validation Protocol: The "Cell-Free" Control

-

Prepare media without cells but with the compound at the highest test concentration.

-

Add the MTT/MTS reagent.

-

Incubate for the standard time.

-

Measure absorbance.

-

Result: If Abs > Media Only Control, the compound is interfering.

-

Alternative Readouts

If interference is detected, switch to non-redox, non-colorimetric assays:

-

ATP Quantitation (CellTiter-Glo): Luminescence is less susceptible to color interference.

-

Live/Dead Staining (Calcein AM/EthD-1): Fluorescence microscopy or flow cytometry avoids the redox trap.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in vivo? A: Proceed with caution. The 5-nitroso group is rapidly metabolized in the liver. For animal studies, researchers often use the 5-nitroso compound as a "prodrug" or switch to the more stable 5-cyano or 5-formyl analogs if the target allows [3].